molecular formula C13H18ClN3O B1361036 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one CAS No. 886363-81-1

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one

Cat. No. B1361036
CAS RN: 886363-81-1
M. Wt: 267.75 g/mol
InChI Key: HEPZQQJHMHCTRB-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one, commonly known as 3-APCP, is a synthetic organic compound that has been used in various scientific research applications. The compound has been studied for its potential pharmacological properties and its ability to act as a molecular scaffold for drug discovery. 3-APCP is a versatile compound that has been used in a variety of laboratory experiments, from drug development to biochemical research. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has explored the synthesis of related compounds, such as 3-(pyridin-3-yloxyl)-1,2-epoxypropane, indicating a focus on exploring diverse synthetic routes and modifications of similar structures (Hon, 2013).

  • Structural and Spectroscopic Analysis : Investigations include the molecular structure and spectroscopic analysis of similar compounds, providing insights into their chemical properties and potential applications (Sivakumar et al., 2021).

Biological and Pharmacological Studies

  • Antimicrobial and Antifungal Effects : Certain derivatives, such as triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl moiety, have been examined for their antibacterial and insecticidal activities, suggesting potential biological applications (Holla et al., 2006).

  • Inhibitor Properties : Various studies have focused on the inhibitor properties of similar compounds, such as IκB kinase-β inhibitors, revealing their potential use in targeting specific biological pathways (Latli et al., 2016).

Chemical and Material Science Applications

  • Molecular Docking and Synthesis for Receptor Studies : Synthesis of benzo[b]thiophen derivatives with related structural features and their docking studies on serotonin receptors indicate applications in material science and drug development (Pessoa‐Mahana et al., 2012).

  • Supramolecular Structures : Research into the supramolecular structures of related compounds, such as 3-(2-amino-6-chloropyrimidin-4-yl) derivatives, contributes to the understanding of molecular packing and base pairing, which is crucial in nucleic acid structures and their functions (Cheng et al., 2011).

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17/h1-2,9,11H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZQQJHMHCTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649608
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one

CAS RN

886363-81-1
Record name 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-81-1
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